N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide
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Overview
Description
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a sulfonyl group. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves the reaction of the piperidine derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.
Attachment of the Fluorophenyl Group: This is typically done through a nucleophilic substitution reaction where the piperidine derivative reacts with a fluorophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{1-(4-chlorobenzenesulfonyl)piperidin-4-yl}morpholine-4-carboxamide
- 1-[1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
Uniqueness
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl group and a fluorophenyl group makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O4S/c22-15-7-9-19(10-8-15)31(29,30)26-13-2-1-6-18(26)11-12-24-20(27)21(28)25-17-5-3-4-16(23)14-17/h3-5,7-10,14,18H,1-2,6,11-13H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKYKRNOPKQKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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